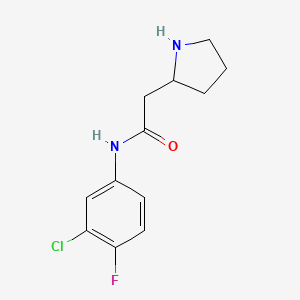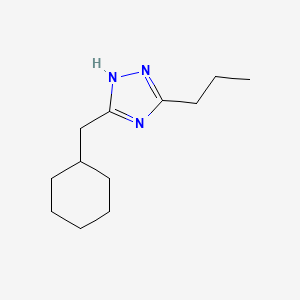
N-(1-pyridin-4-ylethyl)quinolin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-pyridin-4-ylethyl)quinolin-4-amine, also known as PEAQ, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PEAQ belongs to the class of quinoline derivatives and has been shown to exhibit promising results in various scientific research studies.
作用机制
The mechanism of action of N-(1-pyridin-4-ylethyl)quinolin-4-amine is not yet fully understood. However, it has been suggested that N-(1-pyridin-4-ylethyl)quinolin-4-amine exerts its anti-cancer activity by inducing apoptosis in cancer cells. N-(1-pyridin-4-ylethyl)quinolin-4-amine has been found to activate the caspase-dependent pathway, which leads to the cleavage of various proteins, ultimately resulting in cell death. Additionally, N-(1-pyridin-4-ylethyl)quinolin-4-amine has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cancer development.
Biochemical and Physiological Effects:
N-(1-pyridin-4-ylethyl)quinolin-4-amine has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the expression of various pro-inflammatory cytokines and chemokines, including TNF-α, IL-1β, and IL-6. Additionally, N-(1-pyridin-4-ylethyl)quinolin-4-amine has been shown to inhibit the activation of NF-κB, which is involved in the regulation of inflammation and cancer development. Furthermore, N-(1-pyridin-4-ylethyl)quinolin-4-amine has been found to induce apoptosis in cancer cells, leading to cell death.
实验室实验的优点和局限性
N-(1-pyridin-4-ylethyl)quinolin-4-amine has several advantages for lab experiments. It is easy to synthesize and has a high purity, making it suitable for various scientific research studies. Additionally, N-(1-pyridin-4-ylethyl)quinolin-4-amine has been shown to exhibit promising results in various in vitro and in vivo studies. However, there are also some limitations to using N-(1-pyridin-4-ylethyl)quinolin-4-amine in lab experiments. For instance, the mechanism of action of N-(1-pyridin-4-ylethyl)quinolin-4-amine is not yet fully understood, and further research is required to elucidate its mode of action. Additionally, the toxicity and safety profile of N-(1-pyridin-4-ylethyl)quinolin-4-amine need to be investigated further before it can be used in clinical settings.
未来方向
There are several future directions for the research of N-(1-pyridin-4-ylethyl)quinolin-4-amine. Firstly, further studies are required to elucidate the mechanism of action of N-(1-pyridin-4-ylethyl)quinolin-4-amine. Secondly, the safety and toxicity profile of N-(1-pyridin-4-ylethyl)quinolin-4-amine need to be investigated further to determine its potential for clinical applications. Additionally, the anti-cancer and anti-inflammatory properties of N-(1-pyridin-4-ylethyl)quinolin-4-amine need to be further investigated in in vivo models. Furthermore, the potential of N-(1-pyridin-4-ylethyl)quinolin-4-amine as a novel anti-microbial agent needs to be explored further. Lastly, the development of N-(1-pyridin-4-ylethyl)quinolin-4-amine derivatives with improved potency and selectivity could lead to the discovery of new therapeutic agents.
Conclusion:
In conclusion, N-(1-pyridin-4-ylethyl)quinolin-4-amine is a novel compound that exhibits promising anti-cancer, anti-inflammatory, and anti-microbial properties. The synthesis of N-(1-pyridin-4-ylethyl)quinolin-4-amine is simple and efficient, making it suitable for various scientific research studies. However, further research is required to elucidate the mechanism of action of N-(1-pyridin-4-ylethyl)quinolin-4-amine and to investigate its safety and toxicity profile. The potential of N-(1-pyridin-4-ylethyl)quinolin-4-amine as a novel therapeutic agent needs to be explored further, and the development of N-(1-pyridin-4-ylethyl)quinolin-4-amine derivatives could lead to the discovery of new therapeutic agents.
合成方法
N-(1-pyridin-4-ylethyl)quinolin-4-amine can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-chloroquinoline with 4-pyridylacetonitrile in the presence of sodium hydride and dimethylformamide. The reaction yields N-(1-pyridin-4-ylethyl)quinolin-4-amine as a white solid in high yield with a purity of more than 98%.
科学研究应用
N-(1-pyridin-4-ylethyl)quinolin-4-amine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. N-(1-pyridin-4-ylethyl)quinolin-4-amine has been found to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. Additionally, N-(1-pyridin-4-ylethyl)quinolin-4-amine has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. Furthermore, N-(1-pyridin-4-ylethyl)quinolin-4-amine has been found to exhibit anti-microbial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
属性
IUPAC Name |
N-(1-pyridin-4-ylethyl)quinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3/c1-12(13-6-9-17-10-7-13)19-16-8-11-18-15-5-3-2-4-14(15)16/h2-12H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXSKXLSQKNHLPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)NC2=CC=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-pyridin-4-ylethyl)quinolin-4-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[1-(5-Methylthiophen-2-yl)ethylsulfamoyl]benzoic acid](/img/structure/B7587744.png)
![2-[1-(2-Thiophen-3-ylacetyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7587750.png)
![2-[1-[2-(2-Oxoazepan-1-yl)acetyl]pyrrolidin-2-yl]acetic acid](/img/structure/B7587756.png)
![2-[1-(2-Hydroxy-4-methoxybenzoyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7587759.png)
![2-[1-(2-Imidazo[1,2-a]pyridin-2-ylacetyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7587771.png)
![2-[1-(3-Imidazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7587778.png)
![2-pyrrolidin-2-yl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7587780.png)




![4,6-Dimethyl-2-[methyl-[(2-methylfuran-3-yl)methyl]amino]pyridine-3-carbonitrile](/img/structure/B7587830.png)
